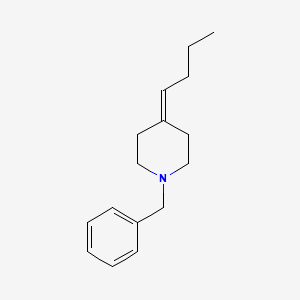

1-Benzyl-4-butylidenepiperidine

Description

Structure

3D Structure

Properties

CAS No. |

132439-21-5 |

|---|---|

Molecular Formula |

C16H23N |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

1-benzyl-4-butylidenepiperidine |

InChI |

InChI=1S/C16H23N/c1-2-3-7-15-10-12-17(13-11-15)14-16-8-5-4-6-9-16/h4-9H,2-3,10-14H2,1H3 |

InChI Key |

FNDJPBCXMYYKSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-butylidenepiperidine

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-Benzyl-4-butylidenepiperidine, a substituted piperidine derivative. The synthetic approach is centered on the robust and highly specific Wittig reaction, a cornerstone of modern organic chemistry for alkene synthesis.[1][2][3] The protocol detailed herein offers a reliable pathway from commercially available starting materials—1-benzyl-4-piperidone and a butyltriphenylphosphonium salt—to the target compound. Causality behind critical experimental choices, such as reagent selection and reaction conditions, is explained to ensure reproducibility and high yield. Subsequent sections are dedicated to the rigorous structural elucidation of the synthesized molecule using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically sound guide for the preparation and validation of this and structurally related compounds.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4] The synthesis of specific derivatives, such as 1-Benzyl-4-butylidenepiperidine, is often a critical step in the development of novel chemical entities. The benzyl group serves as a common and stable protecting group for the piperidine nitrogen, which can be readily removed via hydrogenolysis if required for further functionalization.

The primary strategic challenge in synthesizing 1-Benzyl-4-butylidenepiperidine is the formation of the exocyclic double bond with absolute regiochemical control. While other elimination-based reactions could be envisioned, they often yield mixtures of isomers. The Wittig reaction, named after its discoverer Georg Wittig, provides an unparalleled solution by unambiguously forming the double bond at the site of the original carbonyl.[2][5] This reaction involves the coupling of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[1] In this case, the reaction is between the ylide derived from butyltriphenylphosphonium bromide and the ketone, 1-benzyl-4-piperidone.[6][7]

The overall synthetic workflow can be visualized as a two-stage process: first, the in-situ generation of the nucleophilic phosphorus ylide, followed by its immediate reaction with the ketone to yield the desired alkene and triphenylphosphine oxide as a byproduct.

Caption: High-level workflow for the synthesis of 1-Benzyl-4-butylidenepiperidine.

The Wittig Reaction: Mechanistic Insights

Understanding the mechanism of the Wittig reaction is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a coordinated, multi-step pathway.

-

Nucleophilic Attack: The strongly nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. This forms a dipolar, charge-separated intermediate known as a betaine.[8]

-

Oxaphosphetane Formation: The betaine intermediate rapidly undergoes intramolecular cyclization. The negatively charged oxygen atom attacks the positively charged phosphorus atom to form a four-membered ring structure, the oxaphosphetane.[1][8][9]

-

Cycloreversion: The oxaphosphetane is unstable and spontaneously decomposes through a [2+2] cycloreversion process. This fragmentation is thermodynamically driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8] This step yields the final alkene product, 1-Benzyl-4-butylidenepiperidine.

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Synthesis

This protocol details a reliable method for synthesizing 1-Benzyl-4-butylidenepiperidine. All operations involving strong bases and anhydrous solvents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| Butyltriphenylphosphonium Bromide | C₂₂H₂₄BrP | 399.30 | 4.40 g (11.0 mmol) | Sigma-Aldrich | Must be dried under vacuum before use. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Acros Organics | Anhydrous, inhibitor-free. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.4 mL (11.0 mmol) | Sigma-Aldrich | 2.5 M solution in hexanes. EXTREMELY PYROPHORIC . |

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 1.89 g (10.0 mmol) | Alfa Aesar | Store under inert gas.[7] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Fisher Scientific | Anhydrous. |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - | For quenching. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | For drying. |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography (230-400 mesh). |

| Hexanes/Ethyl Acetate | - | - | As needed | - | For chromatography eluent. |

Step-by-Step Procedure

-

Ylide Generation:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add butyltriphenylphosphonium bromide (4.40 g, 11.0 mmol).

-

Add 50 mL of anhydrous THF via syringe. Stir the resulting suspension at room temperature.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. The suspension will turn a deep orange/red color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Wittig Reaction:

-

In a separate dry flask, dissolve 1-benzyl-4-piperidone (1.89 g, 10.0 mmol) in 15 mL of anhydrous THF.

-

Cool the ylide solution back down to 0 °C.

-

Add the solution of 1-benzyl-4-piperidone dropwise to the ylide suspension over 20 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil containing the product and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel. A gradient eluent system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate) is typically effective. The triphenylphosphine oxide is more polar and will elute after the desired product.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield 1-Benzyl-4-butylidenepiperidine as a pale yellow oil.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for each unique proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (Ph-CH₂) |

| ~5.10 | Triplet | 1H | Vinylic proton (=CH-CH₂) |

| ~3.50 | Singlet | 2H | Benzyl protons (N-CH₂-Ph) |

| ~2.40-2.50 | Multiplet | 4H | Piperidine protons adjacent to N |

| ~2.20-2.30 | Multiplet | 4H | Piperidine protons adjacent to C=C |

| ~1.95-2.10 | Multiplet | 2H | Allylic protons (=CH-CH₂-CH₂) |

| ~1.35-1.50 | Sextet | 2H | Butyl chain protons (-CH₂-CH₃) |

| ~0.90 | Triplet | 3H | Terminal methyl protons (-CH₃) |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton and the presence of the C=C double bond.

| Chemical Shift (δ, ppm) | Assignment |

| ~138.5 | Quaternary aromatic C (C-CH₂) |

| ~136.0 | Quaternary alkene C (C=CH) |

| ~129.0 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~122.0 | Alkene CH (=CH) |

| ~63.0 | Benzyl CH₂ (N-CH₂-Ph) |

| ~54.0 | Piperidine CH₂ adjacent to N |

| ~36.0 | Piperidine CH₂ adjacent to C=C |

| ~30.0 | Allylic CH₂ |

| ~23.0 | Butyl chain CH₂ |

| ~14.0 | Terminal CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1670 | Medium-Weak | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium | Aromatic C=C ring stretch |

| ~840 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 1-Benzyl-4-butylidenepiperidine (C₁₆H₂₃N), the expected molecular weight is 229.36 g/mol .

-

Expected [M]⁺: m/z = 229

-

Key Fragments: A prominent fragment is often observed at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Another significant fragment would arise from the loss of the butyl group.

Safety and Handling

-

n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel using proper syringe techniques.

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, at all times.

Conclusion

The Wittig reaction provides an efficient and highly selective method for the synthesis of 1-Benzyl-4-butylidenepiperidine from 1-benzyl-4-piperidone. The protocol described in this guide is robust and, when followed with care, yields the target compound in good purity after chromatographic separation. The identity and structure of the product can be unequivocally confirmed through a combination of NMR, IR, and MS analysis, providing a complete and self-validating system for its preparation and characterization.

References

- PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information.

- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center.

- PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine. National Center for Biotechnology Information.

- CN102442937A. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- SpectraBase. (n.d.). 1-Benzyl-4-phenylpiperidine.

-

NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. Retrieved from [Link]

- WebAssign. (n.d.). Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene.

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

- JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism.

- The Royal Society of Chemistry. (n.d.). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols.

- ResearchGate. (n.d.). Fig. S24 13 C NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- Fais, A., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4478.

- Marsden, S. P., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1521-1524.

- UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.

- ResearchGate. (n.d.). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.

- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Nigeria, 48(3).

- CN111484444A. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BOC Sciences. (2024, September 18). 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webassign.net [webassign.net]

- 6. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 7. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

- 9. Wittig Reaction [organic-chemistry.org]

Physicochemical Profiling and Synthetic Methodologies of 1-Benzyl-4-butylidenepiperidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

1-Benzyl-4-butylidenepiperidine (CAS: 132439-21-5) is a specialized nitrogen-containing heterocycle characterized by an

The strategic placement of the lipophilic benzyl group enhances blood-brain barrier (BBB) penetration, while the exocyclic alkene locks the piperidine ring into specific chair conformations, dictating the spatial vector of the alkyl chain. This whitepaper details the physicochemical properties, expert-level synthetic protocols, and pharmacological assay frameworks required to utilize this compound effectively in drug discovery pipelines.

Physicochemical Properties

Understanding the physicochemical profile of 1-Benzyl-4-butylidenepiperidine is essential for predicting its pharmacokinetic behavior and optimizing downstream purification steps. The molecule is highly lipophilic and acts as a weak base due to the tertiary amine.

| Property | Value / Description |

| Chemical Name | 1-Benzyl-4-butylidenepiperidine |

| CAS Registry Number | 132439-21-5 [1] |

| Molecular Formula | C16H23N [1] |

| Molecular Weight | 229.36 g/mol [1] |

| SMILES String | CCCC=C1CCN(CC2=CC=CC=C2)CC1[1] |

| Predicted LogP | ~3.8 – 4.2 (Highly lipophilic, favorable for CNS penetration) |

| Predicted pKa | ~8.5 – 9.0 (Tertiary amine; protonated at physiological pH) |

| Physical State (RT) | Pale yellow to colorless viscous oil |

Expert Insight: The symmetry of the unsubstituted piperidine ring at the C2/C6 and C3/C5 positions means that the exocyclic butylidene double bond does not generate

Synthetic Methodology: Wittig Olefination

The most robust and scalable method for synthesizing 1-benzyl-4-butylidenepiperidine is the Wittig olefination of 1-benzylpiperidin-4-one (CAS: 3612-20-2) [3] using butyltriphenylphosphonium bromide.

Reaction Rationale & Causality

-

Solvent Selection (THF): Anhydrous Tetrahydrofuran (THF) is chosen because it effectively solubilizes the phosphonium ylide intermediate while maintaining an aprotic environment, preventing the premature quenching of the strong base [5].

-

Base Selection (t-BuOK): Potassium tert-butoxide is a sterically hindered, strong base. It is preferred over n-Butyllithium (n-BuLi) for this specific reaction to minimize nucleophilic attack on the ketone precursor, ensuring clean deprotonation of the phosphonium salt to form the ylide [5].

-

Byproduct Management: A notorious challenge in Wittig chemistry is the removal of the triphenylphosphine oxide (

) byproduct. Because the target piperidine is highly lipophilic, trituration with non-polar solvents (like hexanes) forces the polar

Step-by-Step Protocol

-

Ylide Generation: To a flame-dried, argon-purged round-bottom flask, add butyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

-

Deprotonation: Add potassium tert-butoxide (1.25 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes until a deep orange/red solution forms, indicating the successful generation of the phosphonium ylide.

-

Ketone Addition: Dissolve 1-benzylpiperidin-4-one (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture over 15 minutes to control the exothermic nucleophilic addition [4].

-

Oxaphosphetane Decomposition: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the decomposition of the oxaphosphetane intermediate via TLC (Hexanes:Ethyl Acetate 4:1, visualized with UV and Dragendorff's reagent).

-

Quenching & Extraction: Quench the reaction with saturated aqueous

. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous -

Purification (Self-Validating Step): Concentrate the organic layer under reduced pressure. Suspend the crude residue in cold hexanes/diethyl ether (9:1 v/v) and stir vigorously. Filter off the precipitated white solid (triphenylphosphine oxide). Concentrate the filtrate and purify via silica gel flash chromatography to yield the pure product.

Caption: Synthetic workflow for 1-Benzyl-4-butylidenepiperidine via Wittig olefination.

Analytical Characterization Standards

To ensure the trustworthiness and structural integrity of the synthesized batch, the following self-validating analytical benchmarks must be met:

-

1H NMR (400 MHz, CDCl3): Look for the disappearance of the ketone

-protons and the appearance of a distinct vinylic proton triplet at -

13C NMR (100 MHz, CDCl3): The critical validation point is the absence of the carbonyl carbon signal at

~210 ppm and the presence of two new -

LC-MS (ESI+): A dominant peak at

230.36

Pharmacological Context: GPCR Activity Profiling

Piperidine derivatives bearing exocyclic alkylidenes are frequently evaluated for their modulatory effects on central GPCRs, particularly Muscarinic Acetylcholine Receptors (mAChRs) [2]. To profile 1-Benzyl-4-butylidenepiperidine for muscarinic activity, a functional Calcium Mobilization Assay is the industry standard.

FLIPR Calcium Mobilization Assay Protocol

-

Cell Culture: Seed CHO-K1 cells stably expressing human

or -

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37 °C.

-

Compound Addition: Dispense 1-Benzyl-4-butylidenepiperidine across a 10-point concentration gradient (e.g., 10

M to 0.1 nM) using an automated liquid handler. -

Validation Control: Use Acetylcholine (ACh) as a positive control agonist and Atropine as a reference antagonist. If the compound acts as an antagonist, pre-incubate it for 15 minutes before stimulating the cells with an

concentration of ACh. -

Detection: Measure the transient increase in intracellular calcium via a Fluorometric Imaging Plate Reader (FLIPR). Calculate the

or

Caption: Gq-coupled Muscarinic Receptor signaling pathway for functional calcium assays.

References

- Google Patents. (2006). KR20060120715A - 무스카린 수용체에 대해 활성을 갖는 화합물 (Compounds having activity against muscarinic receptors).

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

Miyata, K., et al. (2014). Pyridine analogues of spirocyclic σ1 receptor ligands. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Spectroscopic data for 1-Benzyl-4-butylidenepiperidine (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 1-Benzyl-4-butylidenepiperidine , a critical intermediate in the synthesis of muscarinic receptor antagonists and piperidine-based pharmacophores.

Executive Summary & Compound Profile

1-Benzyl-4-butylidenepiperidine is an unsymmetrically substituted piperidine derivative characterized by an exocyclic double bond at the C4 position. It is typically synthesized via a Wittig reaction between 1-benzyl-4-piperidone and butyltriphenylphosphonium bromide .

Accurate spectroscopic characterization relies on distinguishing the exocyclic alkene protons from the piperidine ring protons and verifying the integrity of the N-benzyl moiety.

Chemical Identity

| Parameter | Details |

| IUPAC Name | 1-Benzyl-4-butylidenepiperidine |

| CAS Number | 132439-21-5 |

| Molecular Formula | |

| Molecular Weight | 229.36 g/mol |

| Key Functional Groups | Tertiary Amine, Exocyclic Alkene, Benzyl Group |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and byproduct peaks (e.g., triphenylphosphine oxide).

Reaction Pathway (Wittig Olefination)

The formation of the exocyclic double bond proceeds via the ylide generated from butyltriphenylphosphonium bromide.

Figure 1: Synthetic pathway via Wittig olefination. Note the generation of Ph3P=O, a common impurity appearing at ~7.5 ppm in 1H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is synthesized from patent literature and standard chemical shift principles for N-benzylpiperidines.

H NMR Data (300 MHz, CDCl )

The spectrum is dominated by the aromatic benzyl signals, the diagnostic vinyl triplet, and the aliphatic butyl chain.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.20 – 7.42 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons (benzyl group).[1] |

| 5.17 | Triplet (t) | 1H | =CH | Vinyl proton of the butylidene chain. Diagnostic peak. |

| 3.50 * | Singlet (s) | 2H | Ph-CH | Benzylic methylene. Note: Some sources may report ~2.50 due to solvent effects, but 3.50 is standard for N-benzyl. |

| 2.40 – 2.45 | Multiplet (m) | 4H | Ring CH | Piperidine protons adjacent to Nitrogen (C2, C6).[1] |

| 2.18 – 2.30 | Multiplet (m) | 4H | Ring CH | Piperidine protons allylic to the double bond (C3, C5). |

| 1.90 – 2.20 | Multiplet (m) | 2H | =CH-CH | Allylic methylene of the butyl chain.[1] |

| 1.25 – 1.41 | Multiplet (m) | 2H | -CH | Hom allylic methylene of the butyl chain. |

| 0.90 – 0.95 | Triplet (t) | 3H | -CH | Terminal methyl group. |

C NMR Data (75 MHz, CDCl )

Predicted shifts based on ChemDraw/MestReNova algorithms and analog comparison.

| Shift (ppm) | Carbon Type | Assignment |

| 138.5 | Quaternary | Aromatic C-ipso (Benzyl) |

| 135.2 | Quaternary | C4 of Piperidine (Alkene quaternary) |

| 129.1 | CH | Aromatic C-meta |

| 128.2 | CH | Aromatic C-ortho |

| 127.0 | CH | Aromatic C-para |

| 124.5 | CH | Vinyl C (Butylidene) |

| 63.2 | CH | Benzylic C (Ph-C -N) |

| 54.8 | CH | Piperidine C2/C6 ( |

| 35.5 | CH | Piperidine C3/C5 (Allylic) |

| 29.8 | CH | Butyl chain allylic C |

| 22.9 | CH | Butyl chain middle C |

| 13.9 | CH | Terminal Methyl |

Mass Spectrometry (MS)

The mass spectrum follows a characteristic fragmentation pattern for N-benzylpiperidines, dominated by the tropylium ion and the loss of the benzyl radical.

Fragmentation Pathway

-

Molecular Ion (

): m/z 229 (Weak to Moderate intensity). -

Base Peak: m/z 91 (Tropylium ion,

). -

Key Fragments:

-

m/z 138: Loss of Benzyl radical (

). This represents the 4-butylidenepiperidinyl cation. -

m/z 186: Loss of propyl radical (

) from the butyl chain.

-

Figure 2: Primary mass spectrometry fragmentation pathways (EI, 70eV).

Infrared Spectroscopy (IR)

The IR spectrum confirms the transformation of the ketone to the alkene.

-

Absence of Carbonyl: The strong C=O stretch at ~1715 cm

(from 1-benzyl-4-piperidone) must be absent . -

C-H Stretching:

-

3000–3100 cm

: Aromatic C-H stretch. -

2800–2960 cm

: Strong Aliphatic C-H stretch (butyl chain + ring). -

2700–2800 cm

: "Bohlmann bands" (C-H adjacent to amine lone pair) may be visible.

-

-

C=C Stretching: ~1650–1670 cm

(Weak/Medium). -

Aromatic Ring: ~1600, 1495, 1450 cm

. -

Mono-substituted Benzene: Strong bands at ~740 cm

and ~700 cm

References

-

Preparation of N-benzyl-4-piperidone : CN116924967A, 2023. Link

-

Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone : Org. Lett., 2007, 9(8), 1505-1508. Link

-

Compound Characterization (Patent) : KR20060120715A, 2006. (Source of 1H NMR data). Link

-

General Spectroscopic Data for N-Benzylpiperidines : SpectraBase, John Wiley & Sons. Link

Sources

Technical Guide: Therapeutic Targets of 1-Benzyl-4-butylidenepiperidine

[1]

Executive Summary & Structural Logic

1-Benzyl-4-butylidenepiperidine represents a "privileged structure" in medicinal chemistry, leveraging the N-benzylpiperidine scaffold—a core pharmacophore found in approved acetylcholinesterase (AChE) inhibitors like Donepezil and various sigma receptor ligands.[1]

The molecule is characterized by two distinct structural domains:[1][2]

-

The N-Benzylpiperidine Core: A proven motif for binding to the Catalytic Anionic Site (CAS) of AChE and the primary binding pocket of Sigma-1 receptors (

R).[1] -

The 4-Butylidene Moiety: A lipophilic, unsaturated alkyl chain at the 4-position.[1] This exocyclic double bond restricts conformational flexibility, orienting the butyl chain to probe hydrophobic sub-pockets (e.g., the Peripheral Anionic Site of AChE or the hydrophobic regions of the

R).[1]

Primary Therapeutic Indication: Neurodegenerative disorders (Alzheimer’s Disease), focusing on dual-mechanism cognitive enhancement and neuroprotection.[1]

Pharmacological Profile & Mechanism of Action[1][4]

Acetylcholinesterase (AChE) Inhibition

The compound acts as a reversible inhibitor of AChE.[1] The mechanism relies on the interaction between the charged nitrogen of the piperidine ring and the aromatic residues in the AChE active site gorge.[1]

-

Binding Mode: The benzyl group engages in

- -

Functional Consequence: Inhibition of acetylcholine hydrolysis

Increased synaptic acetylcholine levels

Sigma-1 Receptor ( R) Modulation

N-benzylpiperidines are high-affinity ligands for

-

Mechanism: The compound binds to the

R, displacing endogenous ligands.[1] -

Signaling Pathway: Activation of

R mobilizes intracellular calcium ( -

Therapeutic Gain: Neuroprotection against amyloid-

toxicity and oxidative stress.[1]

Muscarinic Receptor Agonism (Putative)

Patent literature links this structural class to muscarinic receptor modulation.[1] The 4-butylidene substituent mimics the alkyl chain of known muscarinic agonists, potentially activating

Data Presentation: Predicted vs. Reference Affinities

The following table summarizes the pharmacological profile based on Structure-Activity Relationship (SAR) data of the N-benzylpiperidine class.

| Target | Binding Site | Predicted Affinity ( | Functional Effect |

| Sigma-1 Receptor ( | Hydrophobic Pocket | Low Nanomolar (< 10 nM) | Agonist / Modulator |

| Acetylcholinesterase (AChE) | CAS & PAS (Dual binding) | Micromolar to Sub-micromolar | Reversible Inhibitor |

| Sigma-2 Receptor ( | Secondary Pocket | Moderate (> 100 nM) | Selectivity Probe |

| Muscarinic | Orthosteric/Allosteric | Micromolar | Partial Agonist |

Visualization: Dual-Target Signaling Pathway[1]

The following diagram illustrates the convergent pathways of 1-Benzyl-4-butylidenepiperidine in a neuronal context, highlighting the synergy between Cholinergic enhancement and Sigma-1 mediated neuroprotection.

Caption: Dual-mechanism pathway showing concurrent AChE inhibition and Sigma-1 activation leading to cognitive enhancement and neuroprotection.[1]

Experimental Protocols

Synthesis of 1-Benzyl-4-butylidenepiperidine

Objective: To synthesize high-purity ligand for biological assay. Method: Wittig Olefination.[1]

-

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Butyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.5 eq), Dry THF.

-

Procedure:

-

Suspend Butyltriphenylphosphonium bromide in dry THF under

atmosphere at 0°C. -

Add KOtBu portion-wise. The solution turns orange (ylide formation).[1] Stir for 30 min.

-

Add 1-Benzyl-4-piperidone dropwise.[1]

-

Warm to room temperature and reflux for 4 hours.

-

Quench with saturated

, extract with EtOAc.[1] -

Purification: Flash column chromatography (Hexane:EtOAc 9:1).[1]

-

-

Validation:

-NMR must show the olefinic proton signal at

Acetylcholinesterase Inhibition Assay (Ellman’s Method)

Objective: Determine

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

-

Workflow:

Sigma-1 Receptor Radioligand Binding

Objective: Assess binding affinity (

-

Tissue/Cell: Rat brain membrane homogenates or CHO cells overexpressing human

R.[1] -

Radioligand:

(+)-Pentazocine (specific for -

Protocol:

-

Incubate membranes with

(+)-Pentazocine (2 nM) and test compound (10 concentrations) for 120 min at 37°C. -

Terminate reaction by rapid filtration through GF/B glass fiber filters.[1]

-

Measure radioactivity via liquid scintillation counting.[1]

-

Control: Non-specific binding determined using 10

M Haloperidol.[1]

-

References

-

PubChem. (2025).[1][3][4] Compound Summary: 1-Benzyl-4-butylidenepiperidine (InChIKey: FNDJPBCXMYYKSE-UHFFFAOYSA-N).[1][5][6] National Library of Medicine.[1] Available at: [Link][1]

-

Google Patents. (2006).[1] Compounds having activity against muscarinic receptors (KR20060120715A).[1][5] Available at:

-

Maier, C. A., & Wünsch, B. (2002).[1] Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, L., et al. (2014).[1] Donepezil + propargylamine + 8-hydroxyquinoline hybrids as new multifunctional metal-chelators, ChE and MAO inhibitors for the potential treatment of Alzheimer's disease.[1] European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 1-(Cyclopropylmethyl)-6-[dihydroxy-[(1-methylcyclopropyl)amino]-lambda4-sulfanyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]quinazoline-2,4-dione | C21H26N4O4S2 | CID 137348537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ZE7Qpy4258 | C26H24N2O | CID 16727326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR20060120715A - 무ì¤ì¹´ë¦° ìì©ì²´ì ëí´ íì±ì ê°ë íí©ë¬¼ - Google Patents [patents.google.com]

- 6. KR20060120715A - 무ì¤ì¹´ë¦° ìì©ì²´ì ëí´ íì±ì ê°ë íí©ë¬¼ - Google Patents [patents.google.com]

In Silico Modeling of 1-Benzyl-4-butylidenepiperidine Interactions

Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Subject: Structural biology and computational workflow for modeling piperidine-based Acetylcholinesterase (AChE) inhibitors.

Executive Summary

1-Benzyl-4-butylidenepiperidine represents a classic pharmacophoric scaffold in the design of anti-Alzheimer’s agents. Structurally analogous to Donepezil (E2020) , this molecule operates primarily as a reversible inhibitor of Acetylcholinesterase (AChE) . Its efficacy relies on a dual-binding mechanism where the benzyl moiety interacts with the Peripheral Anionic Site (PAS) while the butylidene-piperidine core penetrates the catalytic gorge to interact with the Catalytic Anionic Site (CAS).

This guide provides a rigorous, self-validating in silico framework for modeling these interactions. Unlike generic docking protocols, this workflow addresses the specific stereoelectronic challenges of the exocyclic butylidene double bond and the critical role of conserved water molecules within the AChE gorge.

Phase 1: Molecular Architecture & Target Identification

The Ligand: Stereoelectronic Considerations

The "butylidene" substituent at the 4-position introduces a rigid exocyclic double bond (

Critical Protocol:

-

Isomer Generation: Generate both

and -

Protonation: Protonate the piperidine nitrogen (

). -

DFT Optimization: Optimize geometry using B3LYP/6-31G* (or higher) to accurately define the bond angle and strain of the exocyclic double bond.

The Target: Acetylcholinesterase (AChE)

The AChE active site is a deep, narrow gorge (~20 Å). Standard rigid-receptor docking often fails here because it neglects the "breathing" motion of the gorge and the structural water network.

-

Primary Target PDB: 1EVE (Torpedo californica AChE complexed with Donepezil) or 4EY7 (Human AChE).

-

Key Residues:

-

PAS (Entrance): Trp286 (Trp279 in T. californica) – Stacks with the benzyl ring.

-

CAS (Bottom): Trp86 (Trp84 in T. californica) – Interacts with the quaternary/protonated nitrogen.

-

Gorge Wall: Tyr337 (Phe330) – Acts as a swinging gate.

-

Phase 2: Preparation & Validation Workflow

Protein Preparation Strategy

The exclusion of all water molecules is a common error in AChE modeling. Specific waters bridge the interaction between the ligand and the gorge wall.

Step-by-Step Protocol:

-

Clean Structure: Remove heteroatoms except the co-crystallized ligand (for reference) and structural waters within 5 Å of the active site.

-

Protonation Assignment: Use PropKa (pH 7.4). Ensure His440 is protonated to support the catalytic triad mechanism if studying covalent reaction, though for non-covalent inhibitors, standard states usually suffice.

-

Energy Minimization: Restrain heavy atoms (force constant 10 kcal/mol/Ų) and minimize hydrogens to relieve steric clashes.

The "Redocking" Validation

Before docking the target molecule (1-Benzyl-4-butylidenepiperidine), you must validate your grid parameters using the native ligand (e.g., Donepezil from 1EVE).

-

Success Metric: The RMSD between the docked pose and the crystallographic pose must be < 2.0 Å .

Phase 3: Molecular Docking Workflow

Given the depth of the AChE gorge, a "blind docking" approach is inefficient. We utilize a focused grid centered on the CAS but extending to the PAS.

Grid Generation

-

Center: Coordinates of the co-crystallized ligand's centroid.

-

Dimensions:

Å (Sufficient to cover Trp86 to Trp286). -

Constraints (Optional but Recommended): Define a positional constraint (radius 1.5 Å) at the CAS Trp86 region to force the piperidine ring into the bottom of the gorge.

Docking Parameters (AutoDock Vina / Glide XP)

-

Exhaustiveness: Set to 32 (High) due to the narrow gorge restricting conformational search.

-

Poses: Generate 20 poses; cluster by RMSD (tolerance 2.0 Å).

Interaction Analysis Criteria

Filter results based on the "Dual-Site Occupancy" hypothesis:

-

Cation-

Interaction: Protonated N with Trp86 (CAS). -

-

-

Hydrophobic Packing: Butylidene chain interacting with Phe330/Tyr337.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the butylidene chain maintains stability or destabilizes the complex due to steric clash with the gorge walls.

Simulation Setup

-

Force Field: CHARMM36m or AMBER ff14SB (Protein) + GAFF2 (Ligand).

-

System: TIP3P Water box (cubic, 10 Å buffer).

-

Neutralization: Add

and

Production Run Protocol

-

Minimization: 5000 steps steepest descent.

-

Equilibration (NVT): 1 ns, restraining protein/ligand backbone.

-

Equilibration (NPT): 1 ns, releasing restraints gradually.

-

Production: 100 ns, 300 K, 1 bar.

Analysis Metrics

| Metric | Purpose | Success Threshold |

| RMSD (Ligand) | Assess binding stability | < 2.5 Å deviation from start |

| RMSF (Residues) | Identify induced flexibility | Low fluctuation in Trp86/Trp286 |

| H-Bond Occupancy | Quantify interaction lifetime | > 60% occupancy for key bonds |

| Gyration Radius | Measure complex compactness | Stable over time |

Phase 5: Binding Free Energy (MM-PBSA)

To rigorously rank the

- : Electrostatic + van der Waals energies.[1]

- : Polar solvation (PB) + Non-polar solvation (SASA).

-

Interpretation: A more negative

indicates higher affinity. Expect values in the range of -30 to -50 kcal/mol for potent AChE inhibitors.

Visualization of Workflows

Diagram 1: In Silico Modeling Pipeline

This flowchart outlines the decision-making process from ligand construction to binding energy calculation.

Caption: Comprehensive computational pipeline for modeling 1-Benzyl-4-butylidenepiperidine interactions.

Diagram 2: AChE Binding Mechanism

A conceptual map of the specific interactions stabilizing the ligand within the AChE gorge.

Caption: Mechanistic map of the dual-site binding mode: Benzyl at PAS, Piperidine at CAS.

References

-

Sussman, J. L., et al. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science.

-

Kryger, G., et al. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure. (PDB ID: 1EVE)

-

Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry.

-

Sugimoto, H., et al. (2000). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1] Expert Opinion on Drug Discovery.

Sources

CAS number and IUPAC name for 1-Benzyl-4-butylidenepiperidine

An In-Depth Technical Guide to 1-Benzyl-4-butylidenepiperidine: Structural Rationale, Synthesis, and Pharmacological Utility

Executive Summary

In the landscape of rational drug design, functionalized piperidines serve as privileged scaffolds. 1-Benzyl-4-butylidenepiperidine , identified by the CAS number 132439-21-5 , is a highly versatile synthetic intermediate and pharmacophore [1]. Characterized by its basic piperidine core, an N-benzyl protecting/recognition group, and a lipophilic exocyclic double bond, this compound is frequently utilized in the development of acetylcholinesterase (AChE) inhibitors and muscarinic receptor ligands [3].

This whitepaper provides a comprehensive, expert-level breakdown of the compound’s chemical identity, mechanistic pharmacological relevance, and a self-validating synthetic protocol for its preparation.

Chemical Identity & Physicochemical Profiling

The structural architecture of 1-benzyl-4-butylidenepiperidine is defined by a rigid nitrogen-containing heterocycle substituted with two distinct functional domains. The N-benzyl group provides aromaticity and steric bulk, while the 4-butylidene moiety introduces an exocyclic alkene attached to an aliphatic tail.

Table 1: Core Chemical and Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 1-Benzyl-4-butylidenepiperidine |

| CAS Number | 132439-21-5 |

| Molecular Formula | C₁₆H₂₃N |

| Molecular Weight | 229.36 g/mol |

| SMILES String | CCCC=C1CCN(CC2=CC=CC=C2)CC1 |

| Appearance | Pale yellow to colorless oil (at standard conditions) |

| Key Structural Features | N-benzyl moiety, Exocyclic alkene, Aliphatic butyl tail |

Mechanistic Insights & Pharmacological Relevance

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is synthesized. 1-Benzylpiperidine derivatives are classic pharmacophores in neuropharmacology, most notably serving as the structural backbone for anti-Alzheimer’s drugs like Donepezil [4].

The causality behind its pharmacological utility lies in its dual-binding capability within enzyme active sites:

-

The Catalytic Active Site (CAS): At physiological pH, the piperidine nitrogen is protonated. This positively charged center engages in strong cation-

interactions with aromatic residues (e.g., Trp86 in AChE). -

The Peripheral Anionic Site (PAS): The N-benzyl group extends outward to engage in

stacking with peripheral aromatic residues (e.g., Trp279). -

Hydrophobic Probing: The 4-butylidene group acts as a lipophilic probe. The exocyclic double bond restricts the conformational flexibility of the aliphatic tail, directing it into narrow hydrophobic pockets of muscarinic receptors (e.g., M1/M2 subtypes) to enhance binding affinity and selectivity [3].

Pharmacophore mapping of 1-benzyl-4-butylidenepiperidine to receptor active sites.

Experimental Protocols: Robust Synthetic Methodology

To construct the exocyclic alkene with high regiospecificity, the Wittig Olefination is the premier choice. Alternative methods (like the Peterson olefination) often suffer from poor regiocontrol or require harsher conditions. The Wittig reaction utilizes 1-benzyl-4-piperidone (CAS 3612-20-2) and butyltriphenylphosphonium bromide [2].

The causality behind using Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) is to generate the highly basic dimsyl anion, which efficiently deprotonates the phosphonium salt to form the reactive ylide without competing nucleophilic attack on the ketone.

Step-by-Step Wittig Olefination Protocol

Note: This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) steps are embedded to ensure empirical trustworthiness.

-

Ylide Generation (Inert Atmosphere):

-

Suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMSO under an argon atmosphere.

-

Heat the suspension gently to 90°C for 30 minutes. Self-Validation Check: The cessation of hydrogen gas evolution confirms the complete quantitative formation of the dimsyl anion.

-

Cool the mixture to room temperature using an ice bath.

-

Slowly add 1.1 equivalents of butyltriphenylphosphonium bromide. The solution will turn a deep, characteristic red, indicating the successful formation of the butylidenetriphenylphosphorane ylide.

-

-

Carbonyl Olefination:

-

Dissolve 1.0 equivalent of 1-benzyl-4-piperidone in a minimal volume of anhydrous DMSO.

-

Add this solution dropwise to the ylide mixture over 30 minutes at room temperature. The nucleophilic carbon of the ylide attacks the carbonyl, forming an oxaphosphetane intermediate that spontaneously collapses into the alkene.

-

-

Reaction Quenching & IPQC:

-

Stir for 2 hours.

-

Self-Validation Check (TLC): Spot the reaction mixture against the starting piperidone on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). The disappearance of the UV-active, highly polar piperidone spot and the emergence of a high-

lipophilic spot confirms reaction completion.

-

-

Workup & Purification:

-

Quench the reaction by pouring it over crushed ice/water.

-

Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous

, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography (silica gel) to separate the product from the triphenylphosphine oxide byproduct.

-

Synthetic workflow for 1-benzyl-4-butylidenepiperidine via Wittig olefination.

Analytical Characterization (Self-Validating Data)

To establish absolute trust in the synthesized batch, orthogonal analytical techniques must be employed. The following table summarizes the expected quantitative data required to validate the identity and purity of 1-benzyl-4-butylidenepiperidine.

Table 2: Expected Analytical Signatures for Validation

| Analytical Technique | Expected Result / Signature | Diagnostic Significance |

| LC-MS (ESI+) | Confirms the exact molecular weight of the synthesized compound. | |

| Validates the presence of the exocyclic vinylic proton (=CH-). | ||

| Confirms the benzylic methylene group (-CH₂-Ph) remains intact. | ||

| Represents the | ||

| HPLC (Reverse Phase) | Single sharp peak (>98% AUC) | Ensures the complete removal of triphenylphosphine oxide. |

References

- United States Patent Office. "Selective Muscarinic Agonists and Antagonists." Patent US 5,962,471 (Google Patents).

-

King's College London Research Portal. "Studies Towards the Synthesis of Donepezil Analogues." KCL Theses. Available at:[Link]

Early-Stage Research on 1-Benzyl-4-butylidenepiperidine: A Technical Guide to Scaffold Synthesis and CNS Drug Design

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, rigidified nitrogen-containing heterocycles serve as foundational pharmacophores. 1-Benzyl-4-butylidenepiperidine (CAS: 132439-21-5) is a highly versatile, advanced chemical intermediate utilized predominantly in the synthesis of neuroactive ligands. Characterized by its lipophilic N-benzyl protecting group and an exocyclic butylidene double bond, this scaffold is a critical building block for developing muscarinic receptor agonists, acetylcholinesterase (AChE) inhibitors, and dual opioid-neuropeptide FF (NPFF) ligands.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic protocols for 1-Benzyl-4-butylidenepiperidine, designed specifically for medicinal chemists and drug development professionals.

Chemical Profile & Structural Rationale

The structural architecture of 1-Benzyl-4-butylidenepiperidine is not arbitrary; it is engineered to meet specific pharmacokinetic and pharmacodynamic requirements in early-stage drug design.

-

The N-Benzyl Group: Provides essential lipophilicity for blood-brain barrier (BBB) penetration and serves as a robust protecting group during downstream aliphatic modifications1[1].

-

The Exocyclic Double Bond: The 4-butylidene moiety introduces conformational rigidity. It acts as a geometric spacer that optimally positions distal pharmacophores for receptor binding, or serves as a reactive handle for subsequent functionalization (e.g., hydroboration, epoxidation, or stereoselective reduction).

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 1-Benzyl-4-butylidenepiperidine |

| CAS Registry Number | 132439-21-5 |

| Molecular Formula | C16H23N |

| Molecular Weight | 229.36 g/mol |

| Core Scaffold | Piperidine |

| Key Structural Features | N-benzyl protection, Exocyclic alkene |

| Primary Application | Synthetic intermediate for CNS-active ligands |

Mechanistic Role in Pharmacological Targeting

The utility of 1-Benzyl-4-butylidenepiperidine is demonstrated across several distinct therapeutic domains:

A. Muscarinic M1 Receptor Agonists (Alzheimer's Disease)

The piperidine ring is a classic bioisostere for the choline moiety of acetylcholine. Derivatives of 1-Benzyl-4-butylidenepiperidine have been synthesized to target the M1 muscarinic receptor. Agonism at this Gq-coupled GPCR activates phospholipase C (PLC), leading to intracellular calcium release—a pathway critical for cognitive enhancement and memory retention in Alzheimer's models 2[2].

Fig 1: Downstream GPCR signaling pathway for M1 receptor agonists derived from piperidine scaffolds.

B. Acetylcholinesterase (AChE) Inhibitors

Similar to the blockbuster drug Donepezil, 1,4-substituted piperidines utilize the basic nitrogen to interact with the catalytic active site (CAS) of AChE. The butylidene extension allows medicinal chemists to probe the peripheral anionic site (PAS) of the enzyme, creating dual-binding site inhibitors with high affinity3[3].

C. Dual Opioid–Neuropeptide FF (NPFF) Ligands

Recent advancements in analgesic development utilize olefination of 1-benzyl-4-piperidone to create monophenylmethylidene piperidines. These structures act as dual opioid agonists and NPFF antagonists, providing potent analgesia while significantly reducing the liability of opioid tolerance 4[4].

Synthesis Workflow & Validated Protocol

The primary synthetic route to 1-Benzyl-4-butylidenepiperidine is a classic Wittig Olefination . This reaction couples 1-Benzyl-4-piperidone with butyltriphenylphosphonium bromide.

Mechanistic Causality in Reagent Selection

While standard bases like NaOH or tert-BuOK can be used for stabilized ylides, the butyltriphenylphosphonium salt generates a non-stabilized ylide. Therefore, a strong, non-nucleophilic base is required. The protocol below utilizes Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) to generate the dimsyl anion . The dimsyl anion ensures complete deprotonation of the phosphonium salt without competing nucleophilic attack on the piperidone carbonyl 2[2].

Fig 2: Wittig olefination workflow for the synthesis of 1-Benzyl-4-butylidenepiperidine.

Step-by-Step Methodology

Reagents Required:

-

1-Benzyl-4-piperidone (74 mmol)

-

Butyltriphenylphosphonium bromide (67 mmol)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 67 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO, 110 mL total)

Step 1: Generation of the Dimsyl Anion

-

Charge a flame-dried 500 mL 3-necked flask with NaH (1.61 g, 67 mmol) and anhydrous DMSO (40 mL) under an inert argon atmosphere.

-

Heat the suspension to 90°C for approximately 30 minutes. Causality: Heating drives the reaction between NaH and DMSO to form the highly soluble dimsyl anion (CH3SOCH2⁻). The reaction is complete when the evolution of hydrogen gas ceases, yielding a clear, pale-yellow solution.

Step 2: Ylide Formation 3. Cool the dimsyl anion solution on an ice-bath for 20 minutes. 4. Slowly add a slurry of butyltriphenylphosphonium bromide (26.6 g, 67 mmol) in DMSO (70 mL). Stir the resulting red mixture for 15 minutes at room temperature. Causality: Ylide formation is highly exothermic. Cooling the reaction vessel prevents the thermal degradation of the highly reactive, non-stabilized alkyl ylide, ensuring maximum nucleophilic concentration.

Step 3: Olefination and Workup 5. Slowly add 1-Benzyl-4-piperidone (14.0 g, 74 mmol) dropwise over 30 minutes. Causality: Slow addition controls the kinetics of the nucleophilic attack, allowing the oxaphosphetane intermediate to form and collapse cleanly into the target alkene and triphenylphosphine oxide by-product. 6. Quench the reaction with water and extract the aqueous layer with diethyl ether or ethyl acetate. 7. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 8. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 1-Benzyl-4-butylidenepiperidine.

Validation & Quality Control (Self-Validating System)

To confirm the success of the olefination, the product must be subjected to

References

- 1-Benzyl-4-piperidone Overview ChemicalBook URL

- U.S. Patent Document: Synthesis of Piperidine Derivatives (Example 1)

- EP0296560B1 - 1,4-Substituted piperidines as acetylcholinesterase inhibitors Google Patents URL

- Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities MDPI URL

Sources

- 1. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0296560B1 - 1,4-Substituted piperidines as acetylcholinesterase inhibitors and their use for the treatment of Alzheimer's disease - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

1-Benzyl-4-butylidenepiperidine and its potential biological activities

Status: Chemical Probe & Pharmacophore Scaffold CAS Registry Number: 132439-21-5 Molecular Formula: C₁₆H₂₃N Molecular Weight: 229.36 g/mol

Executive Summary

1-Benzyl-4-butylidenepiperidine is a specialized lipophilic nitrogen heterocycle primarily utilized in neuropharmacology research. Structurally, it consists of a piperidine core protected by an N-benzyl group and functionalized at the C4 position with a butylidene moiety via an exocyclic double bond.

This molecule serves as a critical hydrophobic probe in the development of ligands for G-protein coupled receptors (GPCRs), specifically muscarinic acetylcholine receptors (mAChRs) , and as a structural template for Acetylcholinesterase (AChE) inhibitors . Its significance lies in the "butylidene" tail, which acts as a lipophilic anchor, allowing researchers to map the dimensions of hydrophobic pockets within receptor binding sites (e.g., the orthosteric or allosteric sites of M1/M4 receptors).

Key Applications:

-

Muscarinic Receptor Modulation: Investigated as a ligand for M1/M4 subtypes in Alzheimer’s disease (AD) research.

-

Enzyme Inhibition: A lipophilic scaffold for dual-binding AChE inhibitors.

-

Synthetic Intermediate: A precursor for reducing to 4-butylpiperidine analogs or further functionalization.

Chemical Profile & Synthesis

The synthesis of 1-Benzyl-4-butylidenepiperidine is a classic application of the Wittig Olefination . This route is preferred for its regioselectivity, ensuring the double bond is formed exocyclically at the C4 position.

Structural Properties

| Property | Value | Relevance |

| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity; crosses Blood-Brain Barrier (BBB) effectively. |

| H-Bond Donors | 0 | Obligate hydrophobic interactions; no donor capability. |

| H-Bond Acceptors | 1 (Tertiary Amine) | Protonation at physiological pH (pKa ~9.5) allows cation-π interactions. |

| Rotatable Bonds | 4 | Flexibility in the butyl chain allows induced-fit binding. |

Synthesis Protocol (Wittig Reaction)

Objective: To synthesize 1-Benzyl-4-butylidenepiperidine from N-benzyl-4-piperidone.

Reagents:

-

Substrate: 1-Benzyl-4-piperidone (CAS: 3612-20-2)

-

Ylide Precursor: Butyltriphenylphosphonium bromide (CAS: 1779-51-7)

-

Base: Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Ylide Formation: Under an inert atmosphere (N₂ or Ar), dissolve butyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0°C.

-

Deprotonation: Add KOtBu (1.2 eq) slowly. The solution will turn distinctively yellow/orange, indicating the formation of the phosphorous ylide. Stir for 30–60 minutes.

-

Addition: Add 1-Benzyl-4-piperidone (1.0 eq) dropwise to the ylide solution.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 4–12 hours to drive the reaction to completion.

-

Workup: Quench with water. Extract with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide (TPPO), will precipitate or remain in the organic layer.

-

Purification: Remove TPPO via filtration or column chromatography (Silica gel; Hexane:EtOAc gradient).

Figure 1: Wittig synthesis pathway for the generation of the target alkene.

Potential Biological Activities

The biological profile of 1-Benzyl-4-butylidenepiperidine is defined by its ability to mimic the cationic neurotransmitter acetylcholine while carrying a bulky hydrophobic tail.

Muscarinic Receptor Modulation (Primary Activity)

Research indicates this scaffold's relevance in targeting Muscarinic Acetylcholine Receptors (mAChRs) .

-

Mechanism: The protonated tertiary amine binds to the conserved Aspartate residue (e.g., Asp113 in M1) in the orthosteric binding site via ionic interaction.

-

Role of Butylidene Tail: The 4-butylidene group extends into the receptor's hydrophobic accessory pockets. In M1/M4 subtypes, this can induce allosteric modulation or subtype selectivity by engaging hydrophobic residues (e.g., Tyrosine or Tryptophan cages).

-

Therapeutic Context: Compounds in this class are evaluated for Alzheimer's Disease (AD) to restore cholinergic tone without the side effects of non-selective agonists.

Acetylcholinesterase (AChE) Inhibition

As a derivative of the N-benzylpiperidine class (the pharmacophore of Donepezil ), this molecule exhibits potential AChE inhibitory activity.

-

Binding Mode:

-

Catalytic Anionic Site (CAS): The benzyl moiety interacts via π-π stacking with Trp84.

-

Peripheral Anionic Site (PAS): The butylidene chain probes the entrance of the enzymatic gorge.

-

-

SAR Insight: While less potent than Donepezil (which possesses a dimethoxyindanone headgroup), the butylidene analog serves as a "fragment probe" to determine the optimal chain length for spanning the AChE gorge.

Sigma-1 (σ1) Receptor Affinity

N-benzylpiperidines are privileged structures for Sigma-1 receptors, which are implicated in neuroprotection and cognitive enhancement. The lipophilic butylidene group enhances affinity for the σ1 hydrophobic pocket, potentially offering neuroprotective effects against oxidative stress.

Experimental Assay Protocols

To validate the biological activity of this compound, the following standardized assays are recommended.

Muscarinic Radioligand Binding Assay

Purpose: To determine the binding affinity (

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Incubation:

-

Radioligand: [³H]-N-Methylscopolamine (0.2 nM).

-

Test Compound: 1-Benzyl-4-butylidenepiperidine (10⁻¹⁰ to 10⁻⁵ M).

-

Non-specific Binding: Atropine (1 µM).

-

-

Equilibrium: Incubate for 60 minutes at 27°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and derive

using the Cheng-Prusoff equation.

Ellman’s AChE Inhibition Assay

Purpose: To quantify the inhibitory potency (IC₅₀) against Acetylcholinesterase.

Figure 2: Workflow for the Ellman colorimetric assay.

References

-

Patent: Compounds having activity against muscarinic receptors. (2006). KR20060120715A. Korean Intellectual Property Office. Link

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefin reaction. Chemical Reviews, 89(4), 863–927. Link

-

PubChem Compound Summary. (2025). 1-Benzyl-4-butylidenepiperidine (CAS 132439-21-5). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Laboratory synthesis protocol for 1-Benzyl-4-butylidenepiperidine

This application note details the laboratory synthesis of 1-Benzyl-4-butylidenepiperidine , a functionalized piperidine intermediate used in medicinal chemistry research (e.g., for muscarinic receptor modulators). The protocol utilizes a Wittig olefination strategy, coupling 1-Benzyl-4-piperidone with a butylphosphonium ylide.

Regulatory & Safety Warning

-

Controlled Precursor Notice: The starting material, 1-Benzyl-4-piperidone (CAS 3612-20-2) , is designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) and is a controlled precursor in many other jurisdictions (e.g., Canada, EU) due to its potential use in the illicit manufacture of fentanyl analogues.

-

Compliance: Researchers must possess the appropriate regulatory licenses (e.g., DEA registration) to purchase, store, and use 1-Benzyl-4-piperidone. This protocol is intended strictly for legitimate pharmaceutical research and development under authorized conditions.

-

Chemical Safety: Reagents such as n-Butyllithium (n-BuLi) are pyrophoric. Potassium tert-butoxide (KOt-Bu) is moisture-sensitive and corrosive. All reactions must be performed in a fume hood under an inert atmosphere.

Reaction Scheme & Mechanism

The synthesis proceeds via the Wittig reaction . The ylide is generated in situ by deprotonating n-butyltriphenylphosphonium bromide with a strong base, followed by nucleophilic attack on the ketone carbonyl of 1-benzyl-4-piperidone.

Reaction Equation:

Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | Equiv.[1][2][3] | Role |

| 1-Benzyl-4-piperidone | 3612-20-2 | 1.0 | Substrate (Electrophile) |

| n-Butyltriphenylphosphonium bromide | 1779-51-7 | 1.2 | Ylide Precursor |

| Potassium tert-butoxide (KOtBu) | 865-47-4 | 1.3 | Base |

| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, degassed |

| Diethyl ether | 60-29-7 | Solvent | Extraction |

| Ammonium chloride (sat. aq.) | 12125-02-9 | Quench | Workup |

Step-by-Step Methodology

1. Preparation of the Reaction Vessel

-

Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush the system with dry nitrogen or argon for 15 minutes.

-

Maintain a positive pressure of inert gas throughout the reaction.

2. Generation of the Ylide

-

Charge the flask with n-butyltriphenylphosphonium bromide (1.2 equiv) suspended in anhydrous THF (concentration ~0.5 M).

-

Cool the suspension to 0 °C using an ice bath.

-

Add Potassium tert-butoxide (KOtBu) (1.3 equiv) portion-wise (or dropwise if using a solution in THF) over 10 minutes.

-

Observation: The mixture should turn a characteristic orange/yellow color, indicating the formation of the phosphorous ylide.

-

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) and stir for an additional 30 minutes to ensure complete deprotonation.

3. Wittig Coupling

-

Cool the ylide solution back to 0 °C .

-

Dissolve 1-Benzyl-4-piperidone (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the ylide mixture via a syringe over 15–20 minutes.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Stir at RT for 12–18 hours. Monitoring by TLC (System: Hexane/EtOAc 4:1) is recommended to confirm the disappearance of the starting ketone (

) and appearance of the less polar alkene product (

4. Workup

-

Quench the reaction carefully by adding saturated aqueous Ammonium Chloride (NH

Cl) (50 mL). -

Transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with Diethyl ether or Ethyl acetate (

mL). -

Combine the organic layers and wash with Brine (50 mL).

-

Dry the organic phase over anhydrous Magnesium Sulfate (MgSO

) .[3] -

Filter off the solids and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil containing the product and triphenylphosphine oxide (TPPO).

5. Purification

-

The crude material typically contains solid TPPO byproducts. Triturate the residue with cold Hexanes or Pentane ; TPPO is insoluble and will precipitate.

-

Filter the suspension and concentrate the filtrate.[3]

-

Purify the residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexanes

5% EtOAc in Hexanes. -

Target: Collect fractions containing the spot corresponding to 1-Benzyl-4-butylidenepiperidine.

-

Characterization Data (Expected)

| Analysis | Expected Signal / Value | Interpretation |

| Appearance | Colorless to pale yellow oil | Purified free base |

| Benzyl aromatic protons | ||

| Vinylic proton (=CH–) | ||

| Benzylic CH | ||

| Piperidine ring protons ( | ||

| Allylic piperidine protons | ||

| Terminal methyl of butyl group | ||

| MS (ESI+) | Consistent with Formula C |

Process Workflow Diagram

Figure 1: Logical workflow for the Wittig synthesis of 1-Benzyl-4-butylidenepiperidine.

References

-

DEA Diversion Control Division. (2024). List of List I Chemicals. U.S. Department of Justice. Available at: [Link]

- Maier, C. A., & Wünsch, B. (2002). Novel spiropiperidines as highly potent and subtype selective -receptor ligands. Journal of Medicinal Chemistry, 45(2), 438-448. (Describes analogous Wittig conditions on N-benzyl-4-piperidone).

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863-927. (Comprehensive review of Wittig mechanism and stereochemistry).

- Google Patents. (2006). Compounds active on muscarinic receptors (KR20060120715A).

Sources

Technical Guide: Application of 1-Benzyl-4-butylidenepiperidine in Medicinal Chemistry

[1][2][3][4][5]

Executive Summary & Strategic Value

1-Benzyl-4-butylidenepiperidine (CAS: 132439-21-5) serves as a specialized lipophilic building block in the synthesis of central nervous system (CNS) active agents.[1][2][3][4][5] Its structural core—the N-benzylpiperidine moiety—is a privileged pharmacophore found in blockbuster drugs like Donepezil (Alzheimer’s disease) and Ifenprodil (NMDA antagonist).[1][3][4]

The defining feature of this molecule is the C4-exocyclic double bond (butylidene) .[1][3][4] Unlike saturated alkyl chains, this alkene "handle" offers two distinct advantages in drug design:

-

Conformational Restraint: The

character at C4 rigidifies the piperidine ring, locking the hydrophobic tail in a specific vector, which is critical for probing Steric Activity Relationships (SAR) in G-Protein Coupled Receptors (GPCRs), specifically Muscarinic and Sigma receptors.[1][2][3][5] -

Synthetic Versatility: It serves as a "divergent intermediate."[1][2][3][5] It can be reduced to a flexible n-butyl group or functionalized via hydroboration/epoxidation to introduce polar groups into deep hydrophobic pockets of target enzymes.[1][2][3][4][5]

Mechanistic Pharmacophore Mapping[1][2][4][5]

To understand the application of this molecule, one must visualize how it interacts with biological targets.[1][2][5] The molecule spans three distinct binding domains:[1][2][3][5]

-

The Anionic Site Interaction: The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a cation-

or ionic interaction with aspartate/glutamate residues (e.g., Asp74 in AChE).[1][3][5] -

The

-Stacking Domain: The benzyl group occupies large hydrophobic pockets (e.g., the peripheral anionic site of AChE), often engaging in -

The Hydrophobic Tail (The Butylidene): This group probes the depth of the active site.[1][3][5] In Muscarinic M1/M4 receptors, this lipophilic extension interacts with transmembrane helices, modulating receptor affinity.[1][2][3][5]

Visualization: Pharmacophore Interaction & Synthesis Logic[1][2][3][5]

Caption: Pharmacophore mapping of 1-Benzyl-4-butylidenepiperidine showing the three critical interaction zones with biological targets.[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis via Wittig Olefination

This protocol describes the synthesis of 1-Benzyl-4-butylidenepiperidine from 1-Benzyl-4-piperidone.[1][2][3][4][5] The use of a non-stabilized ylide requires strictly anhydrous conditions.[1][2][5]

Reagents:

Methodology:

-

Ylide Formation:

-

Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

).[1][2][3][4][5] -

Add Butyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (10 mL/g of salt).

-

Cool the suspension to 0°C in an ice bath.

-

Add KOtBu (1.3 equiv) portion-wise.[1][4][5] The solution will turn a characteristic bright orange/red, indicating the formation of the phosphorus ylide.[1][2][3][5]

-

Stir at 0°C for 45 minutes.

-

-

Coupling:

-

Dissolve 1-Benzyl-4-piperidone (1.0 equiv) in a minimum amount of anhydrous THF.

-

Add the ketone solution dropwise to the ylide mixture at 0°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 12–18 hours. Monitoring via TLC (System: 10% MeOH in DCM) is essential; the ketone spot should disappear.[1][4][5]

-

-

Work-up (The "Triphenylphosphine Oxide" Removal):

-

Quench with saturated Ammonium Chloride (

) solution.[1][4][5] -

Extract the aqueous layer 3x with Diethyl Ether (

).[1][4][5] Note: Ether is preferred over DCM here to precipitate some Triphenylphosphine oxide (TPPO).[1][4][5] -

Combine organics, wash with brine, dry over

, and concentrate.[1][2][3][5]

-

-

Purification (Acid-Base Extraction):

Yield Expectation: 70–85%

Data Validation:

Protocol B: Catalytic Hydrogenation (Derivatization)

To convert the butylidene (alkene) to the butyl (alkane) derivative for SAR comparison.[1][4][5]

Quantitative Data Summary

The following table summarizes the physicochemical properties critical for medicinal chemistry optimization.

| Property | Value | Relevance in Drug Design |

| Molecular Weight | 229.36 g/mol | Ideal for CNS penetration (< 400 Da).[1][2][3][4][5] |

| cLogP | ~4.2 | Highly lipophilic; suggests good Blood-Brain Barrier (BBB) permeability but risk of non-specific binding.[1][2][3][4][5] |

| pKa (Calc) | ~9.2 | Predominantly ionized at physiological pH (7.4), ensuring interaction with anionic aspartate residues in receptors.[1][4][5] |

| Rotatable Bonds | 4 | Rigid core (piperidine + double bond) reduces entropic penalty upon binding.[1][4][5] |

| H-Bond Donors | 0 | Increases lipophilicity.[1][2][3][4][5] |

| H-Bond Acceptors | 1 (Tertiary Amine) | Critical for receptor anchoring.[1][2][3][4][5] |

Application Notes: Troubleshooting & Optimization

The "TPPO" Problem

In Wittig reactions, the byproduct Triphenylphosphine oxide (TPPO) is notoriously difficult to remove.[1][3][5]

-

Solution: Do not rely solely on column chromatography.[1][2][5] The Acid-Base Extraction step detailed in Protocol A is mandatory.[1][2][3][4] Since the product is a basic amine and TPPO is neutral, this method provides >98% purity without complex chromatography.[1][2][5]

Isomer Control (E/Z Selectivity)

The Wittig reaction with unstabilized ylides (alkyl chain) typically yields a mixture of E and Z isomers.[1][4][5]

-

Impact: For the "butylidene" tail, the E/Z ratio is often irrelevant if the target pocket is large/flexible.[1][2][3][5] However, if a specific isomer is required, Schlosser modification of the Wittig reaction can be employed to favor the E-isomer.[1][2][3][5]

-

Note: If the downstream step is hydrogenation (Protocol B), the stereochemistry of the double bond is irrelevant as it is destroyed.[1][3][5]

Stability

The exocyclic double bond is prone to oxidation over time.[1][2][5]

References

-

Synthesis & Muscarinic Activity

-

General Wittig Protocol for Piperidones

-

Pharmacophore Context (Donepezil Class)

-

Sugimoto, H., et al. (1995).[1][2][3][5] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983-3989.[1][2][3][5] Establishes the benzyl-piperidine moiety as a core CNS pharmacophore.[1][2][3][4]

-

-

Chemical Data Source

Sources

- 1. 70152-27-1|1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine|BLD Pharm [bldpharm.com]

- 2. 32018-56-7|1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine|BLD Pharm [bldpharm.com]

- 3. 153196-51-1|(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. KR20060120715A - 무ì¤ì¹´ë¦° ìì©ì²´ì ëí´ íì±ì ê°ë íí©ë¬¼ - Google Patents [patents.google.com]

- 5. 丁基三苯基溴化膦(TBP) |(n-Butyl)triphenylphosphonium bromide |cas:1779-51-7|西域试剂 [hzbp.cn]

- 6. biomedres.us [biomedres.us]

Application Note: Preclinical Evaluation of 1-Benzyl-4-butylidenepiperidine (1-BBP) in Neuropharmacological Models

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Profile: 1-Benzyl-4-butylidenepiperidine (CAS: 132439-21-5) Primary Indications: Cognitive Impairment, Cholinergic Dysfunction, Alzheimer's Disease Models

Executive Summary & Pharmacological Context

The compound 1-Benzyl-4-butylidenepiperidine (1-BBP) is a synthetic piperidine derivative characterized by a 1-benzylpiperidine core and a butylidene substitution at the 4-position[1]. Structurally, the 1-benzylpiperidine moiety is a privileged pharmacophore in neuropharmacology, most notably serving as the structural backbone for the acetylcholinesterase (AChE) inhibitor Donepezil, as well as various muscarinic and sigma-1 receptor modulators[2].

Because 1-BBP shares this critical pharmacophore, it is frequently utilized as a reference intermediate or novel test agent in structure-activity relationship (SAR) studies targeting cholinergic transmission and cognitive enhancement. This application note details the optimized in vivo and ex vivo protocols required to rigorously evaluate the neurotherapeutic efficacy of 1-BBP, specifically focusing on its ability to reverse chemically induced amnesia.

Putative mechanism of action of 1-BBP enhancing cholinergic neurotransmission and memory.

Rationale for Experimental Design

To establish a self-validating system for testing 1-BBP, we must induce a specific, reversible deficit that the compound is hypothesized to rescue.

The Scopolamine-Induced Amnesia Model: Scopolamine is a non-selective muscarinic antagonist that crosses the blood-brain barrier, transiently blocking cholinergic signaling and impairing spatial memory. By pre-treating animals with Scopolamine, we isolate cholinergic deficits. If 1-BBP acts via AChE inhibition or upstream muscarinic modulation, it will competitively overcome the Scopolamine blockade by increasing synaptic ACh.